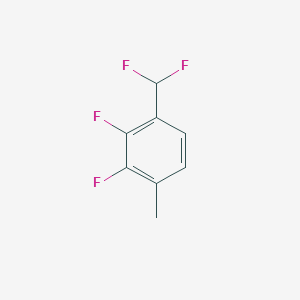

2,3-Difluoro-4-methylbenzodifluoride

Description

Significance of Fluorinated Aromatic Compounds in Advanced Materials and Synthetic Chemistry

Fluorinated aromatic compounds are integral to the development of advanced materials and are pivotal in synthetic chemistry. numberanalytics.comnumberanalytics.com The incorporation of fluorine into an aromatic ring can significantly alter its electronic properties, stability, and intermolecular interactions. numberanalytics.com This has led to their use in a wide array of applications, from pharmaceuticals and agrochemicals to high-performance polymers and liquid crystals. researchgate.netman.ac.uk

In materials science, the presence of fluorine can enhance thermal stability, chemical resistance, and introduce unique optical and electronic properties. numberanalytics.comnbinno.com Fluorinated polymers, for example, are known for their low surface energy and high durability. nbinno.com In synthetic chemistry, fluorinated aromatics serve as versatile building blocks for creating complex molecular architectures. nbinno.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts considerable stability to molecules. nih.gov

Table 1: General Applications of Fluorinated Aromatic Compounds

| Application Area | Examples of Use |

|---|---|

| Pharmaceuticals | Enhanced metabolic stability, increased bioavailability, and improved binding affinity of drugs. numberanalytics.comnumberanalytics.com |

| Agrochemicals | Increased potency and selectivity of herbicides, insecticides, and fungicides. researchgate.net |

| Advanced Materials | Production of fluoropolymers with high thermal and chemical resistance, and development of liquid crystals for displays. numberanalytics.comresearchgate.net |

| Electronics | Used in the synthesis of organic light-emitting diodes (OLEDs) and as electrolytes in batteries. numberanalytics.comman.ac.uk |

Historical Context of Benzodifluoride Chemistry and Fluorination Strategies

The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound reported in the 1860s. nih.gov However, the field remained relatively niche due to the challenges of handling highly reactive fluorinating agents. nih.gov A significant breakthrough came with the development of the Schiemann reaction in 1927, which provided a reliable method for introducing fluorine into aromatic rings. nih.gov

The mid-20th century saw a surge in the development of new fluorination techniques, driven by the demand for fluorinated compounds in various industries, including the large-scale production of chlorofluorocarbons (CFCs) as refrigerants. numberanalytics.comwikipedia.org Early methods often relied on harsh reagents like elemental fluorine or hydrogen fluoride (B91410). numberanalytics.com In recent decades, there has been a shift towards more selective and milder fluorination strategies. These include the use of electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI), as well as advancements in transition metal-catalyzed and photocatalytic fluorination reactions. numberanalytics.comrsc.org These modern methods offer greater control over the placement of fluorine atoms within a molecule. thermofisher.com

Rationale for Research into a Hypothetical 2,3-Difluoro-4-methylbenzodifluoride

While no specific research exists for this compound, the rationale for investigating such a compound can be inferred from the broader goals of organofluorine chemistry. The specific substitution pattern of two adjacent fluorine atoms, a methyl group, and a difluoromethyl group on a benzene (B151609) ring would likely result in a unique combination of electronic and steric properties.

Research into such a molecule would aim to understand how this particular arrangement of substituents influences its reactivity, stability, and potential applications. The difluoromethyl group, in particular, is often used as a bioisostere for a hydroxyl or thiol group in medicinal chemistry, suggesting potential utility in drug design. The adjacent fluorine atoms would create a strong dipole moment and could influence the acidity of nearby protons.

Scope and Objectives of Potential Academic Investigations

Should research on this compound be undertaken, the scope of academic investigations would likely encompass several key areas:

Synthesis: Developing a viable and efficient synthetic route to the target molecule would be the primary objective. This would likely involve multi-step synthesis, potentially utilizing modern fluorination techniques.

Characterization: Thorough characterization using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and X-ray crystallography would be essential to confirm the structure and elucidate its electronic and geometric properties.

Reactivity Studies: Investigating the reactivity of the compound in various chemical transformations would provide insights into the influence of its unique substitution pattern.

Computational Modeling: Density functional theory (DFT) calculations could be employed to predict the molecule's properties, such as its electrostatic potential, bond lengths and angles, and spectroscopic signatures, to complement experimental findings.

Application Screening: Depending on the observed properties, the compound could be screened for potential applications in areas such as medicinal chemistry, materials science, or as a novel building block in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-2,3-difluoro-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCGSZFLYLZCGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Difluoro 4 Methylbenzodifluoride and Its Precursors

Retrosynthetic Analysis of 2,3-Difluoro-4-methylbenzodifluoride

A retrosynthetic analysis of this compound suggests several potential synthetic pathways. The primary disconnections involve the carbon-fluorine bonds. One approach would be a late-stage fluorination of a pre-functionalized 4-methylbenzene derivative. This could involve either electrophilic or nucleophilic fluorination strategies, depending on the other substituents present on the aromatic ring.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Key Disconnection | Precursor(s) | Synthetic Strategy |

| This compound | C-F bonds | 2,3-Dihalo-4-methyl precursor or 4-Methyl precursor | Nucleophilic or Electrophilic Fluorination |

| This compound | Aromatic Ring | Substituted Cyclobutene (B1205218) + Difluorocarbene | Cycloaddition/Ring Expansion |

Development of Novel Synthetic Routes to the Benzodifluoride Core

Cyclization strategies provide a powerful means to construct fluorinated aromatic rings from acyclic or smaller cyclic precursors. These methods can offer unique regiochemical control that is difficult to achieve through traditional substitution reactions on a pre-existing aromatic ring.

Difluorocarbene Chemistry : One notable strategy involves the reaction of difluorocarbene (:CF2) with α,β-unsaturated imines or silyl (B83357) dienol ethers. researchgate.net For the synthesis of benzene (B151609) derivatives, the reaction of difluorocarbene with 1,2-disubstituted cyclobutenes can produce 1,3-difluorobenzenes through a housane intermediate and subsequent ring expansion. jmu.edujmu.edu Adapting this methodology could provide a route to the 2,3-difluoro substitution pattern by carefully designing the cyclobutene precursor.

Concerted Cycloadditions : Concerted cycloaddition reactions involving gem-difluoroalkenes can be employed to build difluorinated cyclic systems, circumventing intermediates that could lead to unwanted side reactions like β-fluoride elimination. nih.gov

Achieving the specific 2,3-difluoro-4-methyl substitution pattern requires precise control over the regioselectivity of the reactions.

Palladium-Catalyzed Cross-Coupling : For pre-existing halogenated aromatic rings, palladium-catalyzed cross-coupling reactions are a key tool for introducing substituents in a highly regioselective manner. rsc.org This could be used to introduce the methyl group onto a difluorinated aromatic halide.

Radical Functionalization : Radical addition processes can be effective for the direct functionalization of electron-deficient heteroaromatics, and the principles can be extended to other aromatic systems. nih.gov By understanding the directing effects of substituents, it is possible to predict and control the regiochemistry of these reactions. nih.gov

Ligand-Controlled Functionalization : In some systems, the choice of ligand in a metal-catalyzed reaction can control the regioselectivity. For instance, palladium/NHC ligand synergistic strategies have been developed for the regioselective C–F bond functionalization of gem-difluorocyclopropanes, demonstrating the power of catalyst control in directing reaction outcomes. nih.govresearchgate.net

Fluorination Techniques for Aromatic Systems Relevant to this compound Synthesis

The direct introduction of fluorine onto an aromatic ring is a fundamental step in many synthetic routes. The two primary approaches, electrophilic and nucleophilic fluorination, are complementary and chosen based on the electronic properties of the substrate. alfa-chemistry.com

Electrophilic fluorination is suitable for aromatic rings that are electron-rich or neutral. chinesechemsoc.org This method involves an electrophilic fluorine source that attacks the aromatic ring in a process analogous to other electrophilic aromatic substitutions. alfa-chemistry.com The regioselectivity is governed by the existing substituents on the ring; electron-donating groups like methyl typically direct ortho- and para-.

Key reagents in this category are N-F compounds, which are more stable and easier to handle than elemental fluorine. researchgate.net

| Reagent Name | Common Abbreviation/Trade Name | Key Characteristics |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Highly selective, stable, and widely used N-F reagent. numberanalytics.comalfa-chemistry.com |

| N-Fluorobenzenesulfonimide | NFSI | Another stable and effective N-F reagent for various substrates. numberanalytics.comalfa-chemistry.com |

| N-Fluoropyridinium salts | (e.g., Umemoto reagent) | Highly reactive electrophilic fluorinating agents. numberanalytics.comalfa-chemistry.com |

| Xenon Difluoride | XeF2 | A reactive fluorinating agent, though it is also toxic and expensive. sci-hub.ru |

Nucleophilic aromatic substitution (S_NAr) is a powerful method for introducing fluorine, particularly on electron-deficient aromatic rings. harvard.edu The reaction involves the displacement of a good leaving group (such as -Cl or -NO2) by a nucleophilic fluoride (B91410) source. researchgate.net For the S_NAr mechanism to proceed efficiently, the aromatic ring must be activated by at least one strong electron-withdrawing group. harvard.edu

This method is widely used for the synthesis of fluoroaromatics, and various fluoride sources have been developed to enhance reactivity and improve reaction conditions. researchgate.netrsc.org

| Reagent Name | Common Abbreviation | Key Characteristics |

| Potassium Fluoride | KF | Cost-effective and common, often used with phase-transfer catalysts. alfa-chemistry.comrsc.org |

| Cesium Fluoride | CsF | More reactive than KF due to lower lattice energy and higher solubility. alfa-chemistry.com |

| Tetrabutylammonium (B224687) Fluoride | TBAF | A highly reactive and soluble fluoride source, effective under mild conditions. numberanalytics.comresearchgate.net |

Advanced Transition-Metal Catalyzed Fluorination

The construction of the target molecule likely involves two key transition-metal-catalyzed processes: the introduction of fluorine atoms onto the aromatic ring and the formation of the difluoromethyl (-CHF₂) group. These transformations often rely on palladium and copper catalysts, which are valued for their efficiency and versatility. nih.gov

Aromatic C-H Fluorination: The direct fluorination of C-H bonds on an existing toluene (B28343) or xylene derivative is a modern and atom-economical approach. Palladium catalysis, in particular, has been developed for the C-H fluorination of aromatic compounds. nih.gov These reactions typically employ an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. nih.govsci-hub.ru The catalyst, often a palladium(II) species, can coordinate to the arene, enabling a directed C-H activation step, followed by oxidative addition and reductive elimination to form the C-F bond.

Difluoromethylation of Aryl Precursors: The introduction of the difluoromethyl group is a significant challenge addressed by modern transition-metal catalysis. Cross-coupling reactions are a primary strategy, often starting from an aryl halide or triflate precursor. escholarship.org Copper and palladium-based systems are prominent in mediating these reactions. One common approach involves the use of a difluoromethyl source like TMSCHF₂ (difluoromethyltrimethylsilane) or zinc difluoromethyl reagents. researchgate.net For instance, a palladium-catalyzed cross-coupling reaction could be employed to couple an aryl iodide with a suitable difluoromethylating agent. escholarship.org

The table below summarizes representative transition-metal catalyzed fluorination and difluoromethylation reactions applicable to the synthesis of precursors for or analogs of this compound.

| Reaction Type | Catalyst/Metal | Typical Substrate | Fluorinating/Difluoromethylating Agent | General Conditions | Key Features |

| C-H Fluorination | Palladium (Pd) | Aryl Triflates/Bromides | NFSI, Selectfluor | Room Temperature | Enables late-stage fluorination; avoids pre-functionalization. nih.gov |

| Difluoromethylation | Copper (Cu) | Aryl Iodides/Boronic Acids | TMSCHF₂ | Elevated Temperature | Cost-effective metal; good for electron-rich and neutral substrates. escholarship.orgresearchgate.net |

| Difluoromethylation | Palladium (Pd) | Aryl Halides (I, Br) | (bpy)Cu(CHF₂) | Mild Conditions | Broad substrate scope and high functional group tolerance. escholarship.org |

| C-F Functionalization | Nickel (Ni), Rhodium (Rh) | gem-Difluoroalkenes | Various Nucleophiles | Varies | Involves β-fluoride elimination to form monofluorinated products. nih.gov |

This table presents generalized data for the indicated reaction types based on modern organofluorine chemistry literature.

Research has shown that palladium-catalyzed fluorination of aryl triflates can be highly effective, and recent developments have even enabled the C-H fluorination of weakly nucleophilic arenes at room temperature using electrophilic fluorinating reagents. nih.gov Similarly, the development of the first difluoromethylation cross-coupling reactions has provided a powerful tool for synthesizing difluoromethyl arenes from simple reagents with good yields. escholarship.org

Purification and Isolation Techniques for this compound

Following the synthesis, the isolation and purification of the target compound from the reaction mixture, which may contain catalysts, unreacted starting materials, and byproducts, is a critical step. Standard organic chemistry purification protocols are employed, often requiring adaptation for the specific properties of fluorinated compounds.

The typical purification sequence involves several stages:

Work-up/Extraction: The crude reaction mixture is first quenched, often with an aqueous solution. The product is then extracted into an immiscible organic solvent, such as diethyl ether or ethyl acetate. This is followed by washing the organic layer with water, dilute acid or base, and brine to remove inorganic salts and water-soluble impurities.

Drying and Concentration: The isolated organic phase is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water. The solvent is then removed under reduced pressure using a rotary evaporator.

Chromatography: Column chromatography is a principal technique for separating the desired product from closely related impurities. mdpi.com Silica gel is a common stationary phase, and a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used. The polarity of the eluent is optimized to achieve effective separation.

Recrystallization or Distillation: For solid compounds, recrystallization from a suitable solvent system (e.g., ether/petroleum ether) can provide highly pure crystalline material. chemicalbook.com For liquid products, distillation under reduced pressure may be used for final purification, separating compounds based on their boiling points.

The table below outlines a general purification workflow.

| Step | Technique | Purpose | Reagents/Materials |

| 1. Initial Separation | Liquid-Liquid Extraction | Isolate the organic product from the aqueous reaction mixture and water-soluble impurities. | Diethyl ether, Ethyl acetate, Water, Brine |

| 2. Drying | Anhydrous Drying | Remove dissolved water from the organic extract. | MgSO₄, Na₂SO₄ |

| 3. Solvent Removal | Rotary Evaporation | Concentrate the product by removing the volatile extraction solvent. | N/A |

| 4. Purification | Column Chromatography | Separate the target compound from byproducts and unreacted starting materials based on polarity. mdpi.comresearchgate.net | Silica Gel, Hexane/Ethyl Acetate |

| 5. Final Polishing | Recrystallization / Distillation | Achieve high purity for solid (recrystallization) or liquid (distillation) products. | Appropriate solvent system (e.g., ether/petroleum ether) |

This table outlines a standard, multi-step procedure for the purification of synthesized organic compounds.

Advanced Spectroscopic and Structural Elucidation of 2,3 Difluoro 4 Methylbenzodifluoride

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

There are no reports of single-crystal X-ray diffraction studies for 2,3-Difluoro-4-methylbenzaldehyde in the Cambridge Structural Database or other surveyed scientific literature. Consequently, definitive data on its solid-state molecular geometry, bond lengths, bond angles, and crystal packing arrangement is not available.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Structural Confirmation

While the molecular formula (C₈H₆F₂O) and molecular weight (156.13 g/mol ) are established, detailed high-resolution mass spectrometry (HRMS) data and an analysis of the compound's specific fragmentation pathways upon ionization have not been published. scbt.comvulcanchem.com Such an analysis would provide confirmation of the elemental composition and insights into the molecule's structural stability, but the experimental data is not publicly available.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

No specific experimental FT-IR or Raman spectra for 2,3-Difluoro-4-methylbenzaldehyde have been published. Therefore, a detailed table of vibrational frequencies and their corresponding functional group assignments (e.g., C=O stretch of the aldehyde, C-F stretches, aromatic C-H and C=C vibrations) cannot be compiled from research findings.

Chiroptical Spectroscopy (if applicable for enantiomers/conformers)

Chiroptical spectroscopy is not applicable to 2,3-Difluoro-4-methylbenzaldehyde. The molecule does not possess a stereocenter and is achiral; therefore, it does not have enantiomers and does not exhibit optical activity.

Data Tables

Due to the absence of specific, published experimental data for 2,3-Difluoro-4-methylbenzaldehyde, the following data tables remain unpopulated.

Table 1: NMR Spectroscopic Data

| Technique | Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Assignment |

|---|---|---|---|---|

| ¹H NMR | ¹H | Data not available | Data not available | Data not available |

| ¹³C NMR | ¹³C | Data not available | Data not available | Data not available |

| ¹⁹F NMR | ¹⁹F | Data not available | Data not available | Data not available |

| COSY | ¹H-¹H | Data not available | - | Data not available |

| HMQC | ¹H-¹³C | Data not available | - | Data not available |

Table 2: Other Spectroscopic and Structural Data

| Technique | Parameter | Value |

|---|---|---|

| Mass Spectrometry | Molecular Ion (m/z) | Data not available |

| Key Fragments (m/z) | Data not available | |

| FT-IR | Key Absorptions (cm⁻¹) | Data not available |

| Raman | Key Shifts (cm⁻¹) | Data not available |

| X-ray Diffraction | Crystal System | Data not available |

| Space Group | Data not available |

Theoretical and Computational Chemistry Studies of 2,3 Difluoro 4 Methylbenzodifluoride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Frontier Orbitals

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used for optimizing molecular geometries and analyzing electronic properties. nih.gov For a molecule like 2,3-Difluoro-4-methylbenzodifluoride, a typical DFT study would involve selecting a functional (e.g., B3LYP, ωB97XD) and a basis set (e.g., 6-31G(d), 6-311++G(d,p)) to find the lowest energy arrangement of its atoms. nih.govresearchgate.net

The output of geometry optimization provides key structural parameters. For analogous aromatic compounds, C-C bond lengths within the benzene (B151609) ring are typically calculated to be around 1.39 Å, while C-F bonds are approximately 1.35 Å. researchgate.net

Once the geometry is optimized, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. The energies of these orbitals are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a larger gap implies higher stability. nih.gov For similar fluorinated benzamide (B126) derivatives, HOMO-LUMO gaps have been calculated using the B3LYP functional. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Analyzing Fluorinated Aromatic Compounds

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31+G(d,p) | Geometry Optimization, Vibrational Frequencies nih.gov |

| B3LYP | 6-311++G(d,p) | Higher accuracy geometry and electronic properties researchgate.net |

| ωB97XD | aug-cc-pVDZ | Prediction of ¹⁹F NMR Chemical Shifts rsc.org |

Ab Initio Methods for High-Accuracy Energy Predictions

Ab initio (Latin for "from the beginning") methods are based on first principles without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC2) can provide highly accurate energy predictions. These methods are often used to benchmark the results from DFT calculations. For instance, first-principles theoretical calculations combining TD-DFT and CC2 have been used to support and confirm spectroscopic measurements of other difluoro-boron complexes. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on conformational changes and non-covalent interactions. For a molecule like this compound, MD simulations could be used to study its behavior in a solvent or in a condensed phase, revealing how it interacts with neighboring molecules. nih.govresearchgate.net These simulations can elucidate how intermolecular forces, such as hydrogen bonds or van der Waals forces, influence the material's bulk properties. mdpi.com Such simulations are particularly useful for understanding how molecules arrange themselves in complex environments, like in nanoporous materials or in biological systems. nih.govmdpi.com

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Vibrational Frequencies: DFT calculations are commonly used to compute the harmonic vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. mdpi.com The calculated frequencies for a related compound, 4-ethoxy-2,3-difluoro benzamide, have shown good agreement with experimental spectra after applying appropriate scaling factors. nih.gov These calculations also allow for a detailed assignment of each vibrational mode to specific atomic motions, such as C-H stretching or C-F bending. researchgate.netresearchgate.net

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net Studies have shown that DFT-computed proton chemical shifts can be effective in discriminating between diastereomers. idc-online.com For fluorinated compounds, specific DFT functionals have been evaluated to accurately predict ¹⁹F NMR chemical shifts, with methods like ωB97XD showing good performance. rsc.org

Table 2: Typical Computational Methods for Spectroscopic Property Prediction

| Spectroscopic Property | Computational Method | Common Functional/Basis Set |

|---|---|---|

| Vibrational Frequencies (IR/Raman) | DFT | B3LYP/6-311++G(d,p) researchgate.net |

Computational Analysis of Reaction Pathways and Transition States for this compound

Theoretical chemistry allows for the exploration of potential chemical reactions at the molecular level. By mapping the potential energy surface, researchers can identify stable reactants, products, and the high-energy transition states that connect them. This involves locating transition state structures and calculating the activation energy barriers, which are critical for understanding reaction kinetics and mechanisms. amazonaws.com Computational studies can rationalize why certain reaction pathways are favored over others, as demonstrated in studies of cyclization reactions of enediynes. researchgate.net Such analyses are crucial for designing new synthetic routes or understanding the degradation pathways of a compound. chemrxiv.org

Structure-Property Relationship Predictions based on Computational Models

A key goal of computational chemistry is to establish relationships between a molecule's structure and its macroscopic properties. By analyzing computed electronic and structural data, it is possible to predict various chemical and physical behaviors.

For example, the HOMO-LUMO energy gap calculated with DFT can be correlated with the molecule's chemical reactivity and its ability to participate in charge transfer interactions. nih.gov Other computed parameters, known as global chemical descriptors, can provide insights into the nucleophilic and electrophilic character of different sites within the molecule. nih.gov Molecular dynamics simulations can link molecular-level interactions to bulk material properties like mechanical strength and ductility. mdpi.com These predictive models are essential for the rational design of new materials with desired functionalities.

Reactivity and Reaction Mechanisms of 2,3 Difluoro 4 Methylbenzodifluoride

Electrophilic Aromatic Substitution Reactions on the Benzodifluoride Core

Electrophilic aromatic substitution (SEAr) on the 1-(difluoromethyl)-2,3-difluoro-4-methylbenzene core is significantly influenced by the electronic properties of its four substituents. The aromatic ring's reactivity is governed by the interplay between the activating methyl group and the deactivating fluorine atoms and difluoromethyl group.

Substituent Effects:

Fluorine atoms (at C2 and C3): Fluorine is an ortho-, para-directing yet deactivating substituent. Its high electronegativity withdraws electron density from the ring via the inductive effect, making the ring less nucleophilic and thus less reactive towards electrophiles. jmu.edunumberanalytics.com However, its lone pairs can donate electron density through resonance, which preferentially stabilizes the carbocation intermediate (a Wheland intermediate or σ-complex) when attack occurs at the ortho and para positions. organicchemistrytutor.com

Difluoromethyl group (-CHF₂ at C1): This group is strongly electron-withdrawing due to the inductive effect of the two fluorine atoms. It is a meta-director and strongly deactivates the aromatic ring. youtube.com

Methyl group (-CH₃ at C4): The methyl group is an activating, ortho-, para-director. It donates electron density through hyperconjugation and a weak inductive effect, increasing the ring's nucleophilicity and stabilizing the cationic intermediate. libretexts.orglumenlearning.com

| Substituent | Position | Type | Directing Effect |

| -CHF₂ | C1 | Strongly Deactivating | Meta (to C3, C5) |

| -F | C2 | Deactivating | Ortho, Para (to C1, C3, C6) |

| -F | C3 | Deactivating | Ortho, Para (to C2, C4, C5) |

| -CH₃ | C4 | Activating | Ortho, Para (to C3, C5) |

This table summarizes the individual electronic effects of each substituent on the aromatic ring.

Nucleophilic Aromatic Substitution Reactions: Investigation of Fluorine Lability

The high degree of fluorination and the presence of the electron-withdrawing difluoromethyl group make the aromatic core of 1-(difluoromethyl)-2,3-difluoro-4-methylbenzene highly susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com

Lability of Fluorine Atoms: In 1-(difluoromethyl)-2,3-difluoro-4-methylbenzene, the two fluorine atoms on the aromatic ring (at C2 and C3) are potential leaving groups. Their relative lability is determined by the stability of the Meisenheimer complex formed upon nucleophilic attack at their respective carbons.

Attack at C2: A nucleophile attacking at C2 would generate a negative charge that is stabilized by the adjacent fluorine at C3 and the difluoromethyl group at C1.

Attack at C3: Attack at this position places the resulting negative charge ortho to the activating methyl group and the adjacent fluorine at C2.

The powerful electron-withdrawing nature of the -CHF₂ group and the adjacent fluorine atom would likely make the fluorine at C2 the more labile of the two, as attack at this position leads to a more stabilized Meisenheimer intermediate. Polyfluoroarenes are generally reactive substrates in SNAr, often leading to selective substitution at the para position relative to an activating group if one is present. nih.govresearchgate.netresearchgate.net

Organometallic Reactions involving 2,3-Difluoro-4-methylbenzodifluoride as a Ligand or Substrate

Polyfluoroarenes are versatile substrates in organometallic chemistry, primarily in transition-metal-catalyzed cross-coupling reactions that proceed via C-F bond activation. rsc.orgcapes.gov.br While direct research on 1-(difluoromethyl)-2,3-difluoro-4-methylbenzene is limited, its reactivity can be inferred from studies on similar polyfluorinated aromatic compounds.

Cross-Coupling Reactions: Palladium, nickel, and cobalt complexes have been shown to catalyze the cross-coupling of polyfluoroarenes with various partners, including simple arenes, heteroaromatics, and organometallic reagents. acs.orgnih.govrsc.org These reactions enable the formation of C-C bonds by selectively replacing a fluorine atom with another group. The challenge in these reactions is achieving selective activation of one C-F bond over others. Given the electronic environment of the title compound, a transition metal could potentially insert into either the C2-F or C3-F bond, with the regioselectivity depending on the metal, ligands, and reaction conditions. For example, nickel catalysis has been used for the reductive elimination of difluoromethylarenes from nickel-aryl species. rsc.org

Ligand Formation: The electron-deficient nature of the aromatic ring makes it a potential π-acceptor ligand for electron-rich transition metal centers. The formation of metal-benzyne complexes from polyfluoroarenes has also been reported, suggesting that under certain conditions, the molecule could undergo elimination to form a reactive aryne intermediate that can be trapped by a metal complex. rsc.org

Cycloaddition Reactions and Pericyclic Transformations

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org While aromatic rings are generally unreactive in cycloaddition reactions due to their inherent stability, highly electron-deficient arenes can sometimes participate.

Given the strong electron-withdrawing character imparted by the fluorine and difluoromethyl substituents, the aromatic ring of 1-(difluoromethyl)-2,3-difluoro-4-methylbenzene is significantly electron-poor. This property might enable it to act as a dienophile or heterodienophile in Diels-Alder or other cycloaddition reactions with very electron-rich dienes, although such reactivity is uncommon for benzene (B151609) derivatives and would likely require extreme conditions or photochemical activation. There is currently no specific literature detailing the participation of 1-(difluoromethyl)-2,3-difluoro-4-methylbenzene in cycloaddition or pericyclic reactions.

Oxidation and Reduction Chemistry of the Difluorobenzodifluoride System

Oxidation: The aromatic ring, being electron-deficient, is resistant to oxidation. The most likely site for oxidation is the methyl group at C4, which could be converted to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid, provided the conditions are controlled to avoid degradation of the ring.

Reduction: The electron-poor nature of the aromatic ring makes it a candidate for reduction reactions, most notably the Birch reduction. jk-sci.commasterorganicchemistry.com This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. jk-sci.commasterorganicchemistry.com It reduces aromatic rings to 1,4-cyclohexadienes. For rings with electron-withdrawing groups, the reduction typically occurs at the ipso and para positions, resulting in a product where the electron-withdrawing group is attached to a saturated carbon. youtube.comadichemistry.comyoutube.com In the case of 1-(difluoromethyl)-2,3-difluoro-4-methylbenzene, the combined effect of the three electron-withdrawing groups would strongly favor this reduction pathway.

The difluoromethyl group itself can also be a target for reduction. Hydrodefluorination can convert a -CHF₂ group into a -CH₃ group, although this typically requires specific catalytic systems, often involving photoredox catalysis or metal hydrides. nih.govresearchgate.net

| Reaction Type | Potential Outcome | Reagents/Conditions |

| Oxidation | -CH₃ → -COOH | KMnO₄, heat |

| Birch Reduction | Aromatic Ring → 1,4-Cyclohexadiene | Na or Li, liq. NH₃, EtOH |

| Hydrodefluorination | -CHF₂ → -CH₃ | Photoredox catalysis, H-donors |

This table outlines potential oxidation and reduction pathways for 1-(difluoromethyl)-2,3-difluoro-4-methylbenzene.

Mechanistic Investigations using Isotopic Labeling and Kinetic Studies

Mechanistic studies of SNAr reactions often employ kinetic isotope effects (KIEs) to determine the rate-limiting step. harvard.edu For reactions involving fluorine as a leaving group, a fluorine KIE (¹⁸F/¹⁹F) can be measured. acs.orgacs.org

A significant primary KIE (>1) suggests that the C-F bond is being broken in the rate-determining step. This is indicative of a mechanism where the decomposition of the Meisenheimer complex is the slow step. acs.org

A KIE close to unity (1) implies that the C-F bond is not broken in the rate-determining step. This is consistent with the classical SNAr mechanism where the nucleophilic attack and formation of the Meisenheimer complex is rate-limiting. acs.orgacs.org

While specific isotopic labeling studies on 1-(difluoromethyl)-2,3-difluoro-4-methylbenzene have not been reported, such experiments would be invaluable for elucidating the precise mechanism of its SNAr reactions. For instance, by labeling one of the aromatic fluorine atoms (e.g., at C2) with ¹⁸F, one could measure the KIE for its displacement by various nucleophiles. This would reveal how the steric and electronic properties of the incoming nucleophile affect the reaction's energy profile and whether the rate-limiting step shifts from complex formation to its decomposition. acs.org Computational studies have also become a key tool, suggesting that many SNAr reactions, previously assumed to be stepwise, may in fact be concerted. harvard.eduspringernature.com

Synthesis and Characterization of Derivatives and Analogues of 2,3 Difluoro 4 Methylbenzodifluoride

Modification of the Methyl Group: Functionalization and Extension

The methyl group on the 2,3-difluoro-4-methylphenyl core serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton. A common strategy involves the initial bromination of the methyl group to form 2,3-difluoro-4-methylbenzyl bromide, a key intermediate for subsequent nucleophilic substitution reactions.

This benzyl (B1604629) bromide derivative can react with a range of nucleophiles to introduce new functionalities. For instance, reaction with selenocyanate (B1200272) salts, such as potassium selenocyanate (KSeCN), provides a straightforward route to benzyl selenocyanates. These reactions are typically carried out in a polar solvent like ethanol (B145695) under reflux conditions.

| Starting Material | Reagent | Product | Reaction Conditions | Reference |

| Benzyl bromide | KSeCN | Benzyl selenocyanate | Ethanol, reflux | preprints.org |

| 3-Methylbenzyl chloride | KSeCN | 3-Methylbenzyl selenocyanate | Ethanol, reflux | preprints.org |

| 4-Fluorobenzyl chloride | KSeCN | 4-Fluorobenzyl selenocyanate | Ethanol, reflux | preprints.org |

This table presents examples of nucleophilic substitution reactions on benzyl halides to form selenocyanates. Similar reactions can be envisioned for 2,3-difluoro-4-methylbenzyl bromide.

Furthermore, the methyl group can be oxidized to a carboxylic acid, yielding 2,3-difluoro-4-methylbenzoic acid. This acid can then be activated, for example, by conversion to the corresponding acid chloride, and subsequently reacted with various nucleophiles to form amides, esters, and other carbonyl derivatives.

Regioselective Introduction of Additional Substituents on the Aromatic Ring

The introduction of additional substituents onto the 2,3-difluoro-4-methylphenyl ring requires careful consideration of the directing effects of the existing fluorine and methyl groups. In electrophilic aromatic substitution reactions, the methyl group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. libretexts.orgyoutube.com The interplay of these directing effects will govern the position of incoming electrophiles.

Computational methods, such as the RegioSQM method, can be employed to predict the most likely sites of electrophilic attack by calculating the relative stabilities of the possible arenium ion intermediates. chemrxiv.org For the 1,2-difluoro-3-methylbenzene system, electrophilic attack is generally directed to the positions ortho and para to the methyl group, and meta to the fluorine atoms, where the electron density is highest. libretexts.org

Common electrophilic substitution reactions that can be applied include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen in the presence of a Lewis acid), and Friedel-Crafts acylation or alkylation. The precise reaction conditions would need to be optimized to achieve the desired regioselectivity and avoid side reactions.

| Reaction Type | Reagents | Expected Major Products (relative to 2,3-difluoro-4-methylphenyl) | Reference |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro and 6-Nitro derivatives | libretexts.org |

| Bromination | Br₂, FeBr₃ | 5-Bromo and 6-Bromo derivatives | libretexts.org |

| Acylation | RCOCl, AlCl₃ | 5-Acyl and 6-Acyl derivatives | libretexts.org |

This table outlines potential electrophilic aromatic substitution reactions on a 2,3-difluoro-4-methylphenyl core and the likely positions of substitution based on directing group effects.

Synthesis of Polyfluorinated Benzodifluoride Analogues

The synthesis of analogues with a higher degree of fluorination can be achieved through several strategies. One approach involves starting with a more highly fluorinated precursor. For example, the synthesis of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol has been reported, which can then be used as a building block for further derivatization. mdpi.com

Another strategy involves the direct fluorination of a pre-existing 2,3-difluoro-4-methylphenyl derivative. However, direct fluorination of aromatic rings can be challenging and often lacks selectivity. A more controlled method is the introduction of fluorine atoms via nucleophilic aromatic substitution on a suitably activated precursor, such as a nitro-substituted derivative.

For instance, the synthesis of 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide has been achieved through the reaction of the corresponding dinitro precursor with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride. nih.gov This demonstrates the feasibility of introducing fluorine via nucleophilic substitution.

Heteroatom-Containing Derivatives and Bioisosteric Replacements (purely synthetic perspective)

From a synthetic perspective, the replacement of the phenyl ring in 2,3-difluoro-4-methylphenyl derivatives with a heteroaromatic ring system can lead to novel compounds with potentially interesting properties. This concept of bioisosterism is widely used in medicinal chemistry to modulate the physicochemical and biological properties of molecules. lookchem.comrsc.orgnih.govresearchgate.net

The synthesis of heteroaromatic analogues often involves the construction of the heterocyclic ring from acyclic precursors or the modification of existing heterocycles. For example, difluoromethylpyrazoles can be synthesized from difluoroacetohydrazonoyl bromides and nitriles. scilit.com Similarly, fluorinated thiophene (B33073) derivatives can be prepared through various cyclization and functionalization reactions.

The direct incorporation of fluorinated alkyl groups onto existing heterocycles is another powerful strategy. For instance, the use of sulfinate salts like DFES-Na (sodium difluoroethylsulfinate) allows for the direct C-H functionalization of heterocycles to introduce difluoroalkyl groups. lookchem.comrsc.orgrsc.org

| Heterocyclic Core | Synthetic Strategy | Starting Materials | Reference |

| Pyrazole | Cyclization | Difluoroacetohydrazonoyl bromides, nitriles | scilit.com |

| Thiophene | Various cyclizations | Acyclic precursors | scilit.com |

| General Heterocycles | Direct C-H difluoroalkylation | Heterocycle, DFES-Na | lookchem.comrsc.org |

This table provides examples of synthetic strategies for accessing heteroaromatic analogues of fluorinated phenyl compounds.

Libraries of 2,3-Difluoro-4-methylbenzodifluoride-based Compounds for Materials Science Exploration

The 2,3-difluorophenyl motif is a common structural element in liquid crystal materials due to its ability to induce a negative dielectric anisotropy. beilstein-journals.orgbiointerfaceresearch.comtcichemicals.com Libraries of compounds containing the 2,3-difluoro-4-methylphenyl core can be synthesized and screened for their liquid crystalline properties.

The synthesis of such libraries often involves the coupling of a 2,3-difluoro-4-substituted-phenyl building block with other aromatic or alicyclic rings. For example, liquid crystalline materials have been synthesized containing 2,3-difluorophenyl and 1,3-dioxane (B1201747) units. beilstein-journals.org The general synthetic approach involves the esterification of a substituted 2,3-difluorobenzoic acid with a suitable phenol (B47542) or the coupling of a 2,3-difluorophenyl boronic acid with an aryl halide. tcichemicals.com

| Compound Class | Key Building Blocks | Synthetic Method | Application | Reference |

| Dioxane-based Liquid Crystals | 2,3-difluoro-4-alkoxybenzaldehydes, 1,3-diols | Acetal formation | Liquid Crystals | beilstein-journals.org |

| Bicyclohexyl-based Liquid Crystals | trans,trans-4-(2,3-Difluoro-4-methylphenyl)-4'-ethylbicyclohexyl | Multi-step synthesis | Liquid Crystals | mdpi.com |

This table showcases examples of compound classes based on the 2,3-difluoro-4-methylphenyl scaffold synthesized for materials science applications, particularly in the field of liquid crystals.

In the realm of polymer science, fluorinated monomers are used to synthesize polymers with desirable properties such as low surface energy, high thermal stability, and chemical resistance. researchgate.netresearchgate.netnih.gov Monomers incorporating the 2,3-difluoro-4-methylphenyl moiety could be designed and polymerized to create novel fluoropolymers with tailored properties. The synthesis of such monomers would likely involve the introduction of a polymerizable group, such as a vinyl or acrylate (B77674) group, onto the aromatic ring or the methyl substituent.

Potential Non Clinical Applications and Materials Science Aspects of 2,3 Difluoro 4 Methylbenzodifluoride and Its Derivatives

Optoelectronic Properties: Luminescence, Photoconductivity, and UV-Vis Absorption

The optoelectronic behavior of aromatic compounds is heavily influenced by the nature and position of their substituents. The presence of fluorine and methyl groups on the benzene (B151609) ring of the title compound is expected to modulate its electronic transitions, impacting its absorption and emission properties.

Luminescence: Fluorination is a known strategy for enhancing the performance of luminescent materials. The introduction of fluorine atoms can increase the photoluminescence quantum yield (PLQY) of organic semiconductors. For instance, fluorinated pyrene-based organic semiconductors have demonstrated higher PLQY compared to their non-fluorinated counterparts, making them promising for applications in organic light-emitting diodes (OLEDs). tuni.fi The electron-withdrawing nature of fluorine can fine-tune the energy levels of the molecule, which is a critical factor in designing efficient emitters. tuni.fi

Photoconductivity: While specific data on the photoconductivity of 2,3-Difluoro-4-methylbenzodifluoride is unavailable, this property is a hallmark of many organic semiconductors used in photodetectors and photovoltaic devices. The efficiency of charge generation and transport upon light absorption would depend on the molecule's ability to form ordered structures in the solid state, a property often influenced by fluorine-driven intermolecular interactions.

UV-Vis Absorption: The absorption of ultraviolet-visible light by organic molecules corresponds to the excitation of electrons from lower to higher energy orbitals, primarily π to π* transitions in aromatic systems. The specific wavelengths of absorption (λmax) are sensitive to the electronic effects of substituents. Functional groups on a benzene ring influence the conjugated system, causing shifts in the absorption peaks. shimadzu.comup.ac.za While simple aromatic hydrocarbons like benzene absorb only in the deep UV region, the addition of electron-donating (like a methyl group) or electron-withdrawing (like fluorine atoms and a difluoromethyl group) substituents can shift these peaks. shimadzu.com

Table 1: Typical Effects of Substituents on UV-Vis Absorption of Aromatic Compounds

| Substituent Group | Electronic Effect | Typical Shift in λmax |

|---|---|---|

| -CH₃ (Methyl) | Electron-donating (weak) | Bathochromic (to longer λ) |

| -F (Fluoro) | Electron-withdrawing (inductive), Electron-donating (resonance) | Complex, often minor shifts |

This table presents generalized trends in UV-Vis spectroscopy.

Application in Organic Electronics: Hole Transport Materials, Organic Semiconductors, Dielectrics

Fluorinated aromatic compounds are pivotal in the field of organic electronics, where precise control over electronic properties is essential for device performance. youtube.comcam.ac.uk

Hole Transport Materials (HTMs): In devices like perovskite solar cells (PSCs), HTMs facilitate the efficient extraction and transport of positive charge carriers (holes). youtube.com Molecular engineering, including fluorination, is a key strategy to tune the Highest Occupied Molecular Orbital (HOMO) energy level of a material to align with the valence band of the perovskite absorber. nih.gov Fluorinated molecules have been successfully developed as dopant-free HTMs, offering potential advantages in cost and stability over traditional materials. tuni.firesearchgate.netdyenamo.semdpi.com

Organic Semiconductors: This class of materials forms the active layer in a range of devices, including OLEDs and organic field-effect transistors (OFETs). rsc.org The introduction of fluorine can enhance device performance by modifying molecular packing, improving charge mobility, and increasing air stability. tuni.fiucl.ac.uk Fluorination has been effectively used to create both high-performing p-type (hole-transporting) and n-type (electron-transporting) semiconductors. tuni.firsc.org

Dielectrics: Materials with a low dielectric constant (low-k) are crucial for the microelectronics industry to reduce signal delay and power consumption in integrated circuits. mdpi.com Fluorinated aromatic polymers, particularly polyimides, are renowned for their excellent dielectric properties. mdpi.comnih.govresearchgate.netnih.gov The high electronegativity and low polarizability of the carbon-fluorine bond lead to a significant reduction in the material's dielectric constant and dielectric loss, especially at high frequencies. mdpi.comresearchgate.net Rigid backbones in these fluorinated polymers can limit the deflection of dipoles in an electric field, contributing to stable dielectric performance. mdpi.comnih.govresearchgate.net

Table 2: Dielectric Properties of Selected Fluorinated Aromatic Polyimides

| Polymer Type | Dielectric Constant (k) | Dielectric Loss (tan δ) | Frequency |

|---|---|---|---|

| Fluorinated Aromatic Polyimide (FAPI) Film | Stable at 10-60 GHz | Low at 10-60 GHz | 10-60 GHz |

| Porous Soluble Fluorinated Polyimide (sPI) | 1.51 - 2.42 | < 0.004 | 100 kHz |

| Porous sPI Film | 2.48 | Not specified | 10 GHz |

Data compiled from multiple sources for illustrative purposes. mdpi.commdpi.comnih.govresearchgate.netnih.gov

Use as a Building Block in Polymer Synthesis for Advanced Materials

A molecule like this compound, after suitable functionalization (e.g., conversion to diamine, dianhydride, or diol derivatives), could serve as a valuable monomer for synthesizing high-performance polymers. The incorporation of fluorinated building blocks into polymer chains imparts a unique combination of properties. rsc.org

Fluorinated polymers, such as the aromatic polyimides mentioned previously, often exhibit:

Chemical Inertness: Fluorinated segments can protect the polymer backbone from chemical attack. researchgate.net

Low Surface Energy: This leads to hydrophobic and oleophobic (water- and oil-repellent) surfaces.

Tailored Electronic Properties: As discussed, fluorine substitution allows for the fine-tuning of dielectric constants and energy levels. mdpi.commdpi.comnih.gov

The specific substitution pattern of 2,3-difluoro-4-methyl on the aromatic ring would influence the polymer's final architecture, such as its rigidity, solubility, and packing, thereby affecting its mechanical and thermal properties. mdpi.com

Role in Liquid Crystal Formulations and Display Technologies

Fluorinated compounds are indispensable in modern liquid crystal displays (LCDs). researchgate.net They are used as core components of the liquid crystal mixtures that modulate light in technologies like thin-film-transistor (TFT) displays. tandfonline.com The introduction of fluorine atoms into mesogenic (liquid crystal-forming) molecules has several key benefits:

Tuning Dielectric Anisotropy (Δε): Lateral fluorine substitution on the aromatic core is a powerful tool to increase the molecular dipole moment and, consequently, the dielectric anisotropy. researchgate.net Materials with a large positive or negative Δε are required for different display modes.

Viscosity Reduction: Fluorinated liquid crystals often exhibit lower viscosity, which allows for faster switching times of the display pixels. tandfonline.com

Broadening Mesophase Range: Fluorine substitution can lower the melting point and modify the clearing point of a liquid crystal, widening the temperature range in which the desired liquid crystalline phase (e.g., nematic) is stable. researchgate.net

Compounds containing difluorophenyl and trifluoromethylphenyl groups are common constituents in commercial liquid crystal mixtures designed for active matrix displays. tandfonline.comgoogle.comgoogle.comresearchgate.net

Supramolecular Chemistry: Self-Assembly and Non-Covalent Interactions

The unique nature of the fluorine atom plays a critical role in directing the assembly of molecules in the solid state and in solution, a field known as supramolecular chemistry.

Self-Assembly: Fluorinated molecules are known to form highly ordered structures. For example, fluorinated alkanethiols can form self-assembled monolayers (SAMs) on surfaces that are more densely packed and thermally stable than their hydrocarbon analogs. researchgate.netuh.edu This behavior is driven by the specific interactions of fluorinated chains. Similarly, fluorinated copolymers readily self-assemble in solution, often leading to unique and functional morphologies. rsc.org

Non-Covalent Interactions: While highly electronegative, fluorine is a poor hydrogen bond acceptor. However, it participates in a variety of other weak, non-covalent interactions that are crucial for crystal engineering and molecular recognition. figshare.comnih.govglobethesis.com These interactions include:

Dipole-Dipole Interactions: The polar C-F bond can engage in electrostatic interactions. globethesis.com

Halogen Bonding: Under certain electronic conditions, fluorine can act as a halogen bond donor, a rare but significant interaction. rsc.org

C-F···π Interactions: Interactions between a C-F bond and an aromatic ring. nih.gov

Fluorine-Fluorine Interactions: These can be either attractive or repulsive and play a role in the packing of perfluorinated molecules. researchgate.netnih.gov

Understanding and harnessing these subtle forces allows for the rational design of functional materials with specific solid-state structures and properties. figshare.com

Application as a Chemical Probe or Reagent in Synthetic Methodologies

Fluorinated organic compounds are not only functional materials themselves but also important tools and building blocks in synthetic chemistry. A molecule like this compound could be a precursor to various reactive intermediates.

For example, the difluoromethyl group is of particular interest in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and is often considered a bioisostere of hydroxyl or thiol groups. mdpi.com Methodologies for the synthesis of aromatic compounds containing difluoromethyl or related difluoro(alkoxy)methyl groups are an active area of research. nuph.edu.uanbuv.gov.ua

Furthermore, if converted into a derivative such as a boronic acid or an organometallic reagent, the 2,3-difluoro-4-methylphenyl scaffold could be used in cross-coupling reactions to build more complex molecules for pharmaceuticals, agrochemicals, or materials science. The gem-difluoro group is also a key reactive handle in certain transformations, with gem-difluoroallenes being used for the stereoselective synthesis of functionalized trifluoromethylated alkenes. acs.orgnih.govnih.gov

Advanced Analytical Methodologies for Purity and Stability Assessment of 2,3 Difluoro 4 Methylbenzodifluoride

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS with high resolution)

Chromatographic techniques are fundamental in the analysis of 2,3-Difluoro-4-methylbenzodifluoride for both purity assessment and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method is typically employed. A C18 column is often the stationary phase of choice, providing excellent separation for aromatic compounds. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of a modifier like trifluoroacetic acid to improve peak shape. asianpubs.orgresearchgate.net Detection is commonly achieved using a UV detector set at a wavelength where the aromatic ring exhibits strong absorbance, typically around 254 nm. asianpubs.orgresearchgate.net

Interactive Data Table: Example HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~5.8 min |

Gas Chromatography-Mass Spectrometry (GC-MS) with high resolution is a powerful tool for the analysis of volatile compounds like this compound. This technique combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. A capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is typically used for the separation. The oven temperature is programmed to ramp up to ensure the efficient separation of the target compound from any volatile impurities. High-resolution mass spectrometry provides accurate mass measurements, which aids in the confident identification of the compound and its impurities by determining their elemental compositions. numberanalytics.comnih.gov

Interactive Data Table: Illustrative GC-MS Parameters and Expected Data for this compound

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) |

| Oven Program | 50 °C (2 min), then 15 °C/min to 280 °C (hold 5 min) |

| Injector Temperature | 250 °C |

| MS Ion Source Temp. | 230 °C |

| Ionization Energy | 70 eV |

| Expected m/z Fragments | 178 (M+), 159, 127, 109 |

Thermal Analysis (e.g., TGA, DSC) for Phase Transitions and Thermal Stability

Thermal analysis techniques are crucial for determining the physical properties and thermal stability of this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information on how the material behaves under controlled temperature changes. labmanager.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA can be used to determine its decomposition temperature and to identify the presence of any volatile impurities or residual solvents. A typical TGA curve would show a stable mass until the onset of decomposition, at which point a significant mass loss would be observed.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine phase transitions such as melting point, crystallization temperature, and glass transition temperature. uomustansiriyah.edu.iq For a crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point would be expected in the DSC thermogram.

Interactive Data Table: Hypothetical Thermal Analysis Data for this compound

| Analysis | Parameter | Hypothetical Value |

| TGA | Onset of Decomposition | > 300 °C |

| TGA | Residue at 600 °C | < 0.1% |

| DSC | Melting Point (Tₘ) | 85 - 90 °C |

| DSC | Enthalpy of Fusion (ΔHբ) | 120 - 140 J/g |

Degradation Pathways and Stability under Various Environmental Conditions

Understanding the degradation pathways of this compound is essential for determining its stability under various environmental conditions, such as exposure to light, heat, and humidity. The presence of fluorine atoms on the aromatic ring generally increases the metabolic and chemical stability of the compound. numberanalytics.comresearchgate.net However, degradation can still occur through several mechanisms.

Potential degradation pathways for this compound could include:

Oxidation: The methyl group is susceptible to oxidation, which could lead to the formation of the corresponding benzoic acid derivative.

Photolytic Cleavage: Exposure to UV light could potentially induce cleavage of the carbon-fluorine bonds or reactions involving the aromatic ring, although fluorinated aromatics are generally more resistant to such degradation. researchgate.net

Hydrolysis: While the difluoromethyl group is generally stable, under harsh acidic or basic conditions, it could potentially undergo hydrolysis to form a benzaldehyde (B42025) derivative.

Forced degradation studies, where the compound is subjected to stress conditions (e.g., high temperature, high humidity, strong acid/base, and intense light), are typically performed to identify potential degradants. The resulting degradation products would then be analyzed using techniques like HPLC and LC-MS to elucidate their structures.

Impurity Profiling and Trace Analysis in Synthesized Batches

Impurity profiling is the identification and quantification of all potential impurities present in a synthesized batch of a chemical. nih.gov For this compound, impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation products. ijprajournal.com Regulatory guidelines often require the identification of any impurity present above a certain threshold (e.g., 0.1%). researchgate.net

High-resolution mass spectrometry coupled with a chromatographic separation technique (LC-HRMS or GC-HRMS) is an indispensable tool for impurity profiling. sterlingpharmasolutions.com It allows for the detection of trace-level impurities and their tentative identification based on accurate mass measurements, which can be used to determine their elemental composition. numberanalytics.com

Potential impurities in a batch of this compound could include:

Isomeric impurities (e.g., other difluoro-4-methylbenzodifluoride isomers).

Incompletely fluorinated intermediates.

By-products from side reactions during synthesis.

Residual starting materials and reagents.

Interactive Data Table: Potential Impurities in the Synthesis of this compound

| Compound Name | Potential Origin |

| 2,3-Difluoro-4-methylbenzaldehyde | Incomplete reaction or hydrolysis |

| 2,3-Difluorotoluene | Starting material |

| Isomers of difluoro-4-methylbenzodifluoride | Side reaction |

| 3,4-Difluoro-2-methylbenzodifluoride | Isomeric impurity |

Future Directions and Emerging Research Avenues for 2,3 Difluoro 4 Methylbenzodifluoride Chemistry

Exploration of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of complex fluorinated aromatic compounds often relies on methods that can be resource-intensive and generate hazardous waste. Future research into the synthesis of 2,3-Difluoro-4-methylbenzodifluoride will likely prioritize the development of environmentally benign methodologies. Green chemistry approaches could involve leveraging more efficient catalytic systems, utilizing safer solvents, and minimizing the production of byproducts. One potential avenue is the adaptation of one-pot reaction sequences, which streamline synthetic processes and reduce waste. For instance, methods developed for the synthesis of other difluorobenzenes, which avoid the production of explosive waste associated with traditional methods like the Balz-Schiemann reaction, could be adapted.

Integration into Complex Molecular Architectures and Nanomaterials

The unique properties imparted by fluorine atoms, such as increased lipophilicity and metabolic stability, make fluorinated compounds valuable building blocks in medicinal chemistry and materials science. Future work will likely focus on incorporating the this compound moiety into larger, more complex molecules to create novel pharmaceuticals, agrochemicals, or functional materials. Its integration into polymers could lead to the development of advanced resins with enhanced thermal and chemical stability. Furthermore, its potential use in the synthesis of nanomaterials could yield structures with tailored electronic or optical properties.

Development of Catalytic Applications Involving this compound

While direct catalytic applications of this compound are yet to be explored, its structure suggests potential as a ligand or a precursor to a catalytically active species. The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the aromatic ring, which could be beneficial in the design of new catalysts. Research in this area might involve the synthesis of organometallic complexes where this compound acts as a ligand, potentially influencing the selectivity and activity of catalytic transformations.

Advanced Spectroscopic Studies at Low Temperatures or High Pressures

To fully understand the fundamental properties of this compound, advanced spectroscopic investigations under non-standard conditions will be crucial. Low-temperature spectroscopy can provide insights into the molecule's conformational preferences and vibrational modes with greater resolution. dtic.milrsc.orgrsc.org High-pressure spectroscopic techniques, such as high-pressure NMR or fluorescence spectroscopy, can reveal information about intermolecular interactions and changes in molecular structure under extreme conditions. researchgate.netosti.govnih.gov For example, high-pressure 19F NMR has been used to study the interactions of other fluorinated benzenes in supercritical carbon dioxide, providing data on solute-solvent interactions. researchgate.net

Interdisciplinary Research with Materials Science and Physics

The intersection of chemistry with materials science and physics opens up exciting possibilities for this compound. In materials science, this compound could be investigated as a component in liquid crystals, organic light-emitting diodes (OLEDs), or other electronic devices. Its dielectric properties, influenced by the polarized C-F bonds, could be of particular interest. Collaboration with physicists could lead to a deeper understanding of its fundamental quantum mechanical properties and its behavior in condensed matter phases, potentially uncovering new physical phenomena.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,3-Difluoro-4-methylbenzodifluoride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, analogous fluorinated compounds are synthesized using reagents like potassium carbonate (K₂CO₃) and potassium iodide (KI) in acetone under reflux, followed by purification via flash chromatography and recrystallization (e.g., ethanol) to achieve >99% purity . Yield optimization (e.g., 82% in ) requires controlled stoichiometry, temperature modulation, and catalyst selection.

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of fluorinated aromatic compounds like this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Used with C18 columns and UV detection (e.g., 230/265 nm) to verify purity (>99.6% in ).

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃) resolve fluorine-induced splitting patterns. For example, coupling constants (e.g., ³JHF ≈ 8–12 Hz) and chemical shifts (δ 7.2–8.0 ppm for aromatic protons) confirm regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular formulas (e.g., C₄₄H₅₁F₃KO₃, m/z 723.3367) .

Q. How should researchers safely handle fluorinated aromatic compounds in the laboratory?

- Methodological Answer : Follow protocols for volatile fluoroorganics:

- Use fume hoods for synthesis/purification to avoid inhalation.

- Wear nitrile gloves and goggles; fluorine-containing intermediates may react exothermically.

- Store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when fluorine atoms introduce complex splitting patterns in this compound derivatives?

- Methodological Answer :

- Use 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals.

- Analyze coupling constants (³JFF, ⁴JFH) to distinguish ortho/meta fluorine substituents. For example, ¹⁹F NMR can directly resolve fluorine environments, as seen in polyfluorinated benzoic acids .

- Computational tools (e.g., ACD/Labs NMR Predictor) simulate spectra for comparison .

Q. What computational methods are suitable for predicting the regioselectivity of electrophilic substitution reactions in polyfluorinated benzodifluorides?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich sites prone to electrophilic attack.

- Molecular Electrostatic Potential (MESP) Maps : Visualize charge distribution; fluorine’s electron-withdrawing effect directs substitutions to para/ortho positions relative to methyl groups .

- Validate predictions with experimental data (e.g., regioselective bromination in ).

Q. How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Fluorine’s small size minimizes steric hindrance, enabling Suzuki-Miyaura couplings with bulky boronic acids (e.g., 2,3-Difluoro-4-methoxyphenylboronic acid in ).

- Electronic Effects : Fluorine’s electronegativity enhances oxidative addition in Pd-catalyzed reactions. Use XPhos or SPhos ligands to stabilize intermediates .

- Monitor reaction progress via TLC with UV-active spots (e.g., 254 nm) .

Q. What experimental strategies can elucidate the environmental degradation pathways of fluorinated aromatic compounds under varying oxidative conditions?

- Methodological Answer :

- Advanced Oxidation Processes (AOPs) : Expose compounds to UV/H₂O₂ or ozone, then analyze degradation products via LC-MS.

- Surface Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption on indoor surfaces (e.g., paints, polymers) .

- Isotopic labeling (e.g., ¹⁸O) tracks hydroxyl radical interactions, as in tetrafluorinated benzoic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.